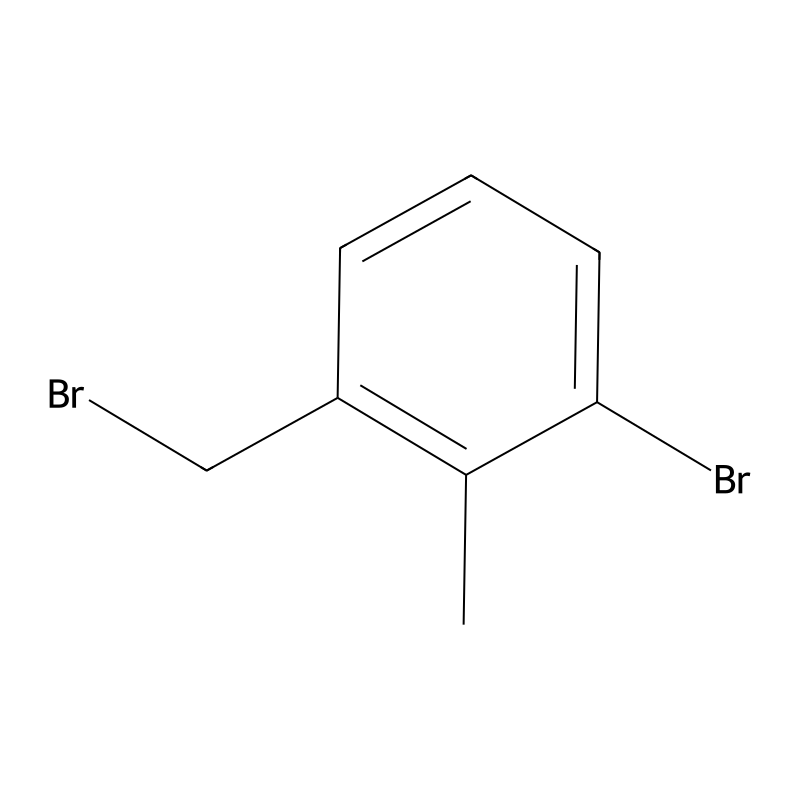1-Bromo-3-(bromomethyl)-2-methylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Another related research is the electrochemical bromofunctionalization of alkenes . This process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .
1-Bromo-3-(bromomethyl)-2-methylbenzene, also known as 1-Bromo-3-bromomethyl-2-methylbenzene, is an organic compound characterized by its molecular formula C₈H₈Br₂. The structure consists of a benzene ring substituted with two bromine atoms and a methyl group. Specifically, the bromine atoms are positioned at the first and third carbons of the benzene ring, while a methyl group is attached to the second carbon. This unique substitution pattern contributes to its chemical properties and reactivity, making it a significant compound in organic synthesis and industrial applications .
As there's no known application or biological activity reported for this compound, a mechanism of action is not applicable.
- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH⁻), cyanides (CN⁻), or amines (NH₂⁻).
- Elimination Reactions: Under basic conditions, it can undergo elimination reactions to yield alkenes.
- Coupling Reactions: It participates in coupling reactions like the Suzuki-Miyaura reaction, where it reacts with boronic acids to produce biaryl compounds .
1-Bromo-3-(bromomethyl)-2-methylbenzene exhibits significant biological activity. Studies indicate that it demonstrates broad-spectrum antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and parasites such as Leishmania . Its ability to inhibit certain cytochrome P450 enzymes suggests potential implications in drug metabolism and toxicity .
The synthesis of 1-Bromo-3-(bromomethyl)-2-methylbenzene can be achieved through several methods:
- Bromination of Toluene Derivatives: The primary method involves the bromination of 2-methylbenzyl bromide using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). This reaction is typically conducted under controlled temperatures to ensure selective substitution at the desired positions.
- Industrial Production: In industrial settings, continuous flow reactors may be employed for larger-scale production, allowing for better control over reaction conditions and improved yields .
This compound finds utility in various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceuticals: Its biological activity makes it a candidate for further development in medicinal chemistry.
- Material Science: It is used in producing specialty chemicals and polymers due to its unique reactivity .
Research into the interactions of 1-Bromo-3-(bromomethyl)-2-methylbenzene with biological systems has revealed its potential as an inhibitor of certain enzymes involved in drug metabolism. Specifically, it has been noted as a CYP1A2 inhibitor, which may impact the metabolism of co-administered drugs. Understanding these interactions is crucial for evaluating its safety and efficacy as a pharmaceutical agent .
Several compounds share structural similarities with 1-Bromo-3-(bromomethyl)-2-methylbenzene. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-Bromo-4-(bromomethyl)benzene | 1.00 | Bromine at different position; lacks methyl group |
| 1-Bromo-4-(bromomethyl)-2-methylbenzene | 0.97 | Methyl group at different position |
| 2-Bromo-4-(bromomethyl)-1-methylbenzene | 0.97 | Different substitution pattern on benzene ring |
| 4-Bromo-1,2-bis(bromomethyl)benzene | 0.93 | Contains two bromomethyl groups |
| 3-Bromo-1-(bromomethyl)-2-methylbenzene | 0.93 | Rearranged positions of bromine and methyl groups |
Uniqueness: The specific substitution pattern of 1-Bromo-3-(bromomethyl)-2-methylbenzene imparts distinct reactivity compared to its isomers, making it particularly valuable in organic synthesis and industrial applications .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant







